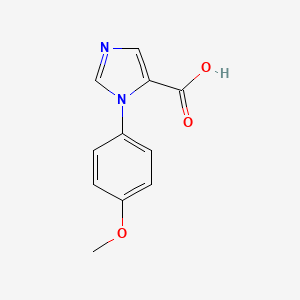![molecular formula C19H15Cl2NOS2 B2809551 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide CAS No. 251097-49-1](/img/structure/B2809551.png)
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group, a 2,4-dichlorobenzyl sulfanyl group, and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:
Preparation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an amine, such as 4-methylaniline, under conditions that promote amide bond formation.
Attachment of the 2,4-dichlorobenzyl sulfanyl group: This can be done through a nucleophilic substitution reaction, where the thiophene derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions that are scalable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as in the treatment of infections or inflammatory conditions.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-dichlorobenzyl group suggests potential interactions with hydrophobic pockets in proteins, while the carboxamide group could form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide
- 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide
- 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide
Uniqueness
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the 2,4-dichlorobenzyl sulfanyl group and the thiophene ring also contributes to its distinct properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NOS2/c1-12-2-6-15(7-3-12)22-19(23)18-17(8-9-24-18)25-11-13-4-5-14(20)10-16(13)21/h2-10H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLOVIPALCSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)
![2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2809471.png)




![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)







